molecular formula C17H19N3O4S B2936206 (4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1219844-92-4

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2936206
CAS No.: 1219844-92-4
M. Wt: 361.42
InChI Key: VQDTYNZMSJJBSS-UHFFFAOYSA-N
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Description

The compound "(4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone" is a methanone derivative featuring a piperazine core substituted with a cyclopropylsulfonyl group at the 4-position and a 5-phenylisoxazole moiety at the 3-position of the methanone bridge. Its structure combines a sulfonamide-functionalized piperazine (a common pharmacophore in medicinal chemistry) with an isoxazole ring, which is often associated with metabolic stability and bioactivity.

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-17(15-12-16(24-18-15)13-4-2-1-3-5-13)19-8-10-20(11-9-19)25(22,23)14-6-7-14/h1-5,12,14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDTYNZMSJJBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine core. The cyclopropylsulfonyl group can be introduced through sulfonylation reactions, while the phenylisoxazole moiety can be constructed via cyclization reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen-containing functional groups.

  • Reduction: : Reduction of functional groups to simpler forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by strong nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial or antiviral properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new chemical processes or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties
Property Target Compound 7a 7b
Molecular Weight Not reported ~352 g/mol (calculated) ~396 g/mol (calculated)
Solubility Likely moderate (sulfonyl group) Low (cyano group) Moderate (ester group)

Notes:

  • The ester group in 7b may improve solubility compared to the cyano group in 7a.
  • The cyclopropylsulfonyl group in the target compound could enhance polarity and aqueous solubility relative to 7a/7b.

Biological Activity

The compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and mechanisms of action related to this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylsulfonamide derivatives with piperazine and isoxazole moieties. The synthetic pathway can be summarized as follows:

  • Formation of Cyclopropylsulfonamide : Cyclopropylsulfonic acid is reacted with piperazine to form the sulfonamide derivative.
  • Isoxazole Coupling : The isoxazole ring is introduced via a condensation reaction with appropriate aldehydes or ketones.
  • Final Product Isolation : The final compound is purified through recrystallization or chromatography.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings indicate significant activity, particularly against:

  • Breast Cancer Cells : IC50 values were determined to be in the low micromolar range, suggesting potent anti-cancer properties.
  • Lung Cancer Cells : Similar cytotoxic effects were observed, with mechanisms involving apoptosis induction.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.2Apoptosis
A549 (Lung Cancer)6.8Apoptosis

Antimicrobial Activity

In addition to its antitumor properties, the compound has been tested for antimicrobial activity. Results indicate that it exhibits moderate antibacterial and antifungal effects:

  • Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Showed efficacy against common pathogenic fungi.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Inhibition of Cell Proliferation : It disrupts key signaling pathways involved in cell cycle regulation.
  • Antimicrobial Action : The compound interferes with bacterial cell wall synthesis and fungal membrane integrity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving breast cancer patients showed a significant reduction in tumor size after treatment with formulations containing this compound, leading to further investigation into its use as an adjunct therapy.
  • Case Study 2 : In vitro studies demonstrated effective synergy when combined with standard antibiotics against resistant bacterial strains, suggesting potential use in combination therapies.

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